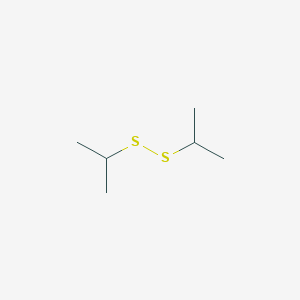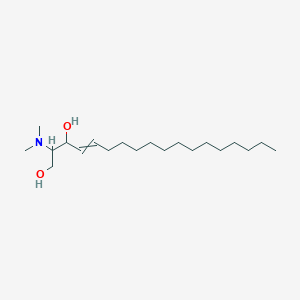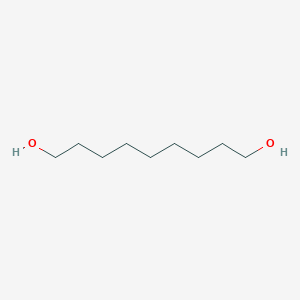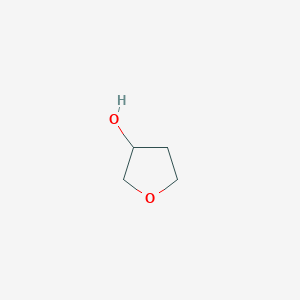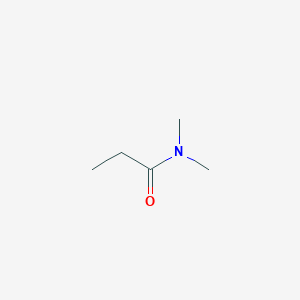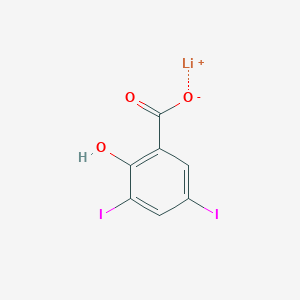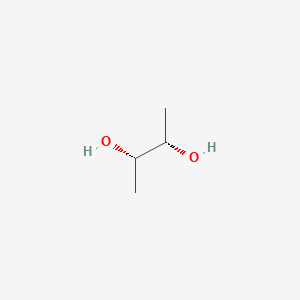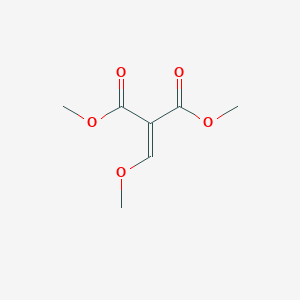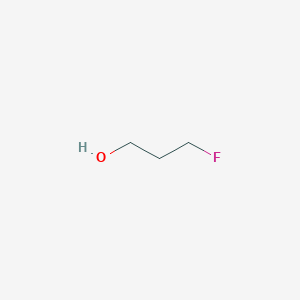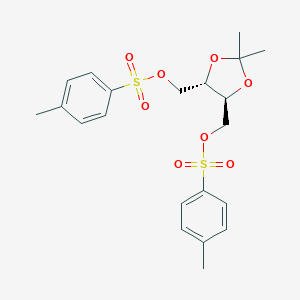![molecular formula C7H12O2 B147163 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone CAS No. 135185-94-3](/img/structure/B147163.png)
1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone is a chemical compound that is commonly known as propylene oxide. It is an organic compound that is used in the production of various industrial chemicals, including polyurethane plastics, propylene glycol, and glycol ethers. The compound is also used as a sterilizing agent in the food industry and as a fumigant in the agricultural industry.
Mechanism Of Action
The mechanism of action of 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone is not well understood. However, it is believed that the compound works by disrupting the cell membrane of microorganisms, leading to their death. This makes it an effective sterilizing agent in the food and agricultural industries.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone. However, studies have shown that exposure to the compound can cause irritation to the skin, eyes, and respiratory system. Long-term exposure has been linked to an increased risk of cancer.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone in lab experiments is its ability to act as a sterilizing agent. This makes it ideal for use in experiments that require a sterile environment. However, the compound can be toxic to cells and may interfere with the results of certain experiments.
Future Directions
There are several future directions for research on 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone. One area of interest is in the development of new methods for synthesizing the compound. Another area of research is in the development of new applications for the compound, particularly in the field of polymer chemistry. Finally, there is a need for more research on the potential health effects of exposure to the compound, particularly in the workplace.
Synthesis Methods
The most common method for synthesizing 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone is through the chlorohydrin process. In this process, propylene oxide is reacted with hydrochloric acid to form propylene chlorohydrin. The propylene chlorohydrin is then reacted with sodium hydroxide to produce 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone.
Scientific Research Applications
1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of polymer chemistry. The compound is used as a monomer in the production of polyurethane plastics, which have a wide range of applications in the automotive, construction, and furniture industries.
properties
CAS RN |
135185-94-3 |
|---|---|
Product Name |
1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone |
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-[(2R,3S)-3-propyloxiran-2-yl]ethanone |
InChI |
InChI=1S/C7H12O2/c1-3-4-6-7(9-6)5(2)8/h6-7H,3-4H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
IHZYAXBRHOYWLM-BQBZGAKWSA-N |
Isomeric SMILES |
CCC[C@H]1[C@@H](O1)C(=O)C |
SMILES |
CCCC1C(O1)C(=O)C |
Canonical SMILES |
CCCC1C(O1)C(=O)C |
synonyms |
Ethanone, 1-(3-propyloxiranyl)-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



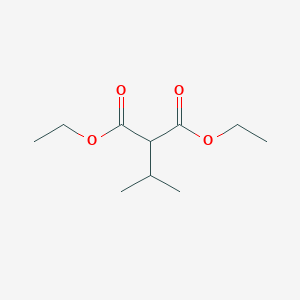
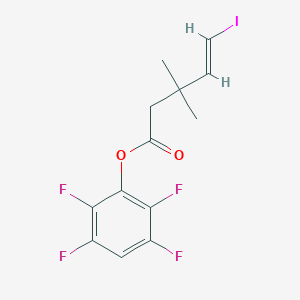
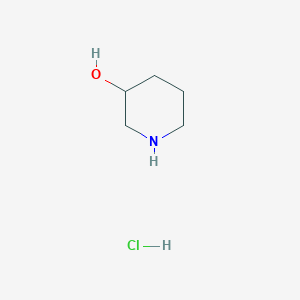
![Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]-](/img/structure/B147088.png)
